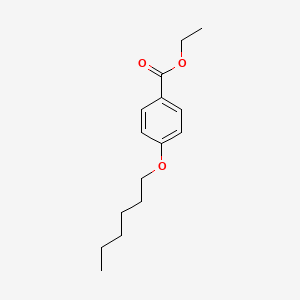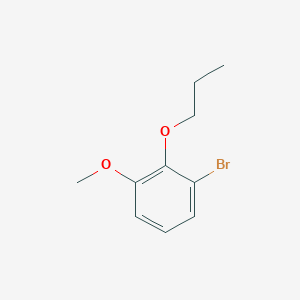![molecular formula C16H33NO4Si B6334046 tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate CAS No. 1271810-03-7](/img/structure/B6334046.png)
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate is an organosilicon compound featuring a piperidine ring. Its complex molecular structure and functional groups make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Starting with piperidine and introducing tert-butyl and dimethylsilyl protecting groups.
Utilizing specific catalysts and reagents for selective functional group transformations.
Reaction conditions often require controlled temperatures, inert atmospheres, and precise timing.
Industrial Production Methods: While laboratory synthesis focuses on small-scale production, industrial methods may use bulk chemicals and optimized processes to ensure cost-effective and scalable production. This might include automated systems and continuous flow chemistry to maintain high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Can introduce additional oxygen-containing functionalities.
Reduction: May reduce specific functional groups while preserving others.
Substitution: Allows for replacing certain atoms or groups with alternative ones under specific conditions.
Common Reagents and Conditions
Oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction.
Various solvents like THF (Tetrahydrofuran) and catalytic systems depending on the reaction pathway.
Major Products Formed: Depending on the reactions it undergoes, products may include various modified piperidine derivatives, each with potential new functionalities.
Applications De Recherche Scientifique
Chemistry: It is employed as a building block in synthetic organic chemistry due to its versatility in functional group transformations.
Biology: In biological research, derivatives of this compound are used to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and use in drug design.
Industry: Applied in materials science for the development of new materials with specific chemical properties.
Mécanisme D'action
The compound may interact with various molecular targets based on its functional groups:
Binding to specific enzyme active sites, altering their activity.
Engaging in hydrogen bonding and Van der Waals interactions, influencing molecular pathways.
Comparaison Avec Des Composés Similaires
Unique Aspects
The specific combination of tert-butyl, dimethylsilyl, and piperidine functionalities provides distinct reactivity patterns.
The stereochemistry (3R,5S) configuration contributes to unique three-dimensional structures affecting its interaction with biological targets.
Similar Compounds
Other piperidine derivatives with varied substituents.
Silicon-containing compounds with similar protective group chemistry.
This compound's particular arrangement of functional groups and stereochemistry makes it a significant subject for study in multiple scientific disciplines. What’s next on your mind?
Propriétés
IUPAC Name |
tert-butyl (3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEAOZNPUCMJCE-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
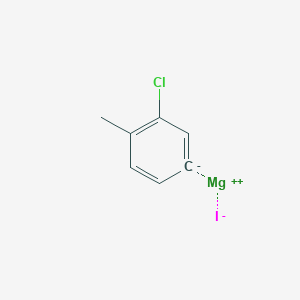
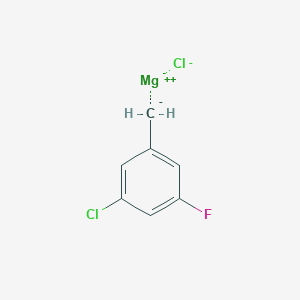
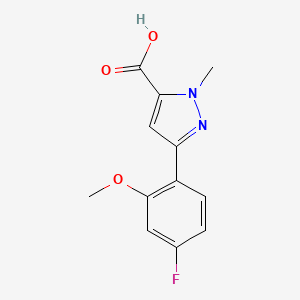
![4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333994.png)
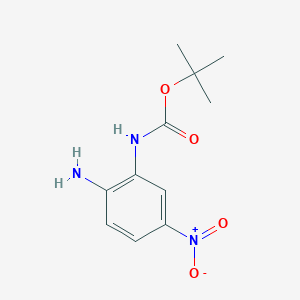
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
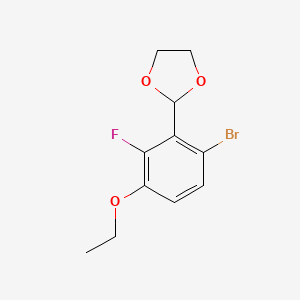
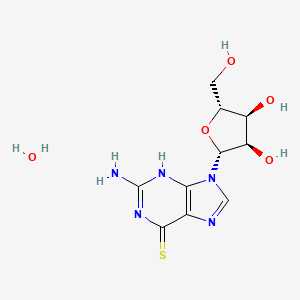
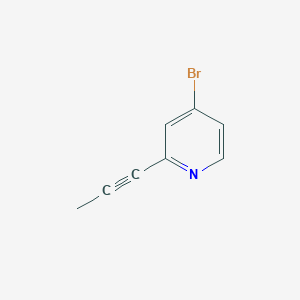
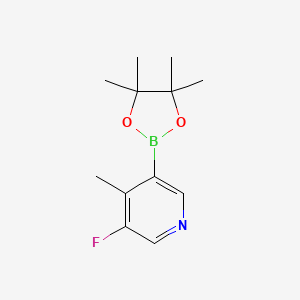
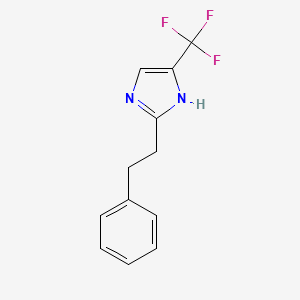
![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)
